(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol
Description
Properties
Molecular Formula |
C8H18N2O2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(3S,4S)-3-(2-methoxyethylamino)piperidin-4-ol |
InChI |
InChI=1S/C8H18N2O2/c1-12-5-4-10-7-6-9-3-2-8(7)11/h7-11H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
AVECTTXZSDGQLY-YUMQZZPRSA-N |
Isomeric SMILES |
COCCN[C@H]1CNCC[C@@H]1O |
Canonical SMILES |
COCCNC1CNCCC1O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis of the Piperidine Core
The stereochemistry at positions 3 and 4 is crucial for the biological activity of the compound. The stereoselective synthesis generally begins with the preparation of trans-(3S)-amino-piperidines, which serve as key intermediates. Two primary approaches are employed:
Asymmetric Ring-Closing Metathesis (RCM):
As demonstrated by research on alkyl- and aryl-piperidines, ring-closing metathesis reactions using chiral catalysts or chiral starting materials such as protected D-serine derivatives enable the formation of trans-(3S)-amino-piperidines with high stereoselectivity.Chiral Starting Materials and Stereoselective Hydrogenation:
The use of chiral auxiliaries or chiral pool synthesis, such as starting from D-serine or other amino acids, allows for the stereocontrolled synthesis of the piperidine ring. Stereoselective hydrogenation of allylamines or related intermediates can then furnish the (3S,4S) configuration.
Introduction of the Hydroxyl Group at Position 4
The hydroxyl group at the 4-position can be introduced via oxidation or hydroxylation of suitable precursors:
Direct Hydroxylation:
Selective hydroxylation of the piperidine ring can be achieved using oxidizing agents such as osmium tetroxide or via radical-mediated hydroxylation under controlled conditions.Reduction of Piperidin-4-one Derivatives:
A more common route involves the reduction of piperidin-4-one intermediates, which are prepared via oxidation of the corresponding alcohols or via cyclization of suitable keto precursors.
Introduction of the (2-Methoxyethyl)amino Side Chain
The key functionalization involves attaching the (2-methoxyethyl)amino group at the 3-position:
Nucleophilic Substitution:
The amino side chain can be introduced through nucleophilic substitution reactions. Typically, a suitable leaving group (e.g., halogen or tosylate) at the 3-position of a precursor piperidine is displaced by (2-methoxyethyl)amine or its derivatives under basic conditions.Reductive Amination:
Alternatively, reductive amination of a ketone or aldehyde precursor with 2-methoxyethylamine can furnish the desired amino substituent with stereocontrol, especially if chiral catalysts or auxiliaries are used.
Overall Synthetic Route
Based on the literature, a representative synthetic pathway involves:
Industrial and Large-Scale Synthesis Considerations
For industrial production, process optimization focuses on yield, stereoselectivity, and environmental impact:
Flow Chemistry:
Continuous flow reactors are employed to improve reaction control, reduce reaction times, and enhance stereoselectivity during key steps such as ring closure and functionalization.Catalyst Development:
Chiral catalysts, such as chiral ruthenium or molybdenum complexes, are used to achieve high stereoselectivity in ring-closing metathesis or hydrogenation steps.Purification:
Techniques such as chiral chromatography or recrystallization are used to isolate the enantiomerically pure (3S,4S) compound.
Research Outcomes and Data Tables
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol involves its interaction with specific molecular targets. The methoxyethyl group and the hydroxyl group play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Implications and Limitations
- Therapeutic Potential: Structural parallels to paroxetine impurities and kinase inhibitors suggest dual applications in CNS disorders and oncology, though empirical validation is needed.
- Data Gaps : Direct pharmacological data (e.g., IC₅₀, solubility) for the target compound are absent in the evidence, necessitating further experimental studies.
- Stereochemical Optimization : Comparative studies with enantiomers (e.g., 3R,4R vs. 3S,4S) could refine activity profiles, as seen in kinase-targeted drug development .
Biological Activity
(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This compound is characterized by its unique stereochemistry and functional groups, which may influence its interactions with various biological targets. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol is CHNO, with a molecular weight of approximately 183.24 g/mol. The compound features a piperidine ring substituted with a methoxyethylamino group at the third position and a hydroxyl group at the fourth position. The stereochemistry at positions 3 and 4 contributes to its biological activity.
Preliminary studies suggest that (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol may act as a selective serotonin receptor agonist. Its structural similarity to prucalopride, a known agonist for the 5-HT receptor involved in gastrointestinal motility, indicates that it may modulate neurotransmitter release and affect gut function. The binding affinity and efficacy at serotonin receptors are crucial for its pharmacological profile.
Serotonin Receptor Interaction
Research indicates that compounds structurally related to (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol can significantly influence serotonin receptor activity. For example, prucalopride is utilized clinically for treating chronic constipation by enhancing gastrointestinal motility through 5-HT receptor agonism. The potential for (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol to exhibit similar properties warrants further investigation.
Cytotoxic Effects
In addition to its serotonergic activity, studies involving piperidine derivatives have shown promising results in anti-cancer applications. For instance, compounds with similar piperidine structures have demonstrated cytotoxic effects against various cancer cell lines, including myeloma and leukemia. These findings suggest that (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol may possess anti-cancer properties that merit further exploration.
| Compound | Biological Activity | Reference |
|---|---|---|
| Prucalopride | 5-HT receptor agonist | |
| Piperidine derivatives | Cytotoxic effects against cancer cell lines |
Case Studies
- Serotonin Receptor Agonism : A study indicated that similar piperidine derivatives could enhance gastrointestinal motility via selective serotonin receptor activation. Further investigations into (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol could clarify its role in this mechanism.
- Cytotoxicity in Cancer Models : Research on piperidine-based compounds has shown effectiveness in reducing cell viability in hematological cancers. Molecular docking studies suggested potential binding interactions with target proteins involved in cancer proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
